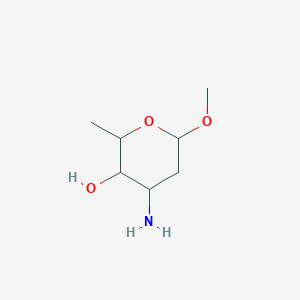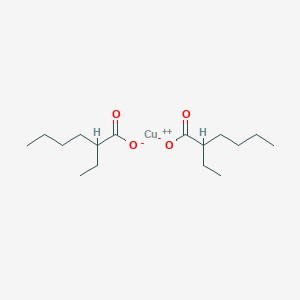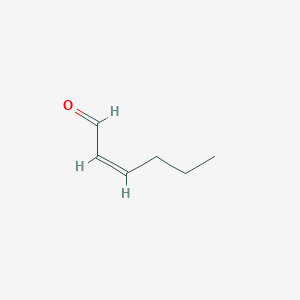
9-(4-Nitrophenyl)-9H-carbazole
Übersicht
Beschreibung
9-(4-Nitrophenyl)-9H-carbazole, also known as 4-Nitrophenylcarbazole, is an organic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 116-118 °C. It is insoluble in water but soluble in ethanol, ethyl ether, and benzene. This compound is used in a variety of scientific research applications, including organic synthesis, biochemical and physiological research, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Aggregation-Induced Emission : Nitrophenyl substituted carbazole derivatives, including 9-(4-nitrophenyl)-9H-carbazole, have been studied for their photophysical properties. These compounds exhibit aggregation-induced emission properties and bright luminescence, which are significant for applications in organic electronics and photonics (Hu et al., 2018).
Crystal Structures and Interactions : The crystal structures of different carbazole derivatives demonstrate various intermolecular forces, such as van der Waals and pi-pi interactions, which are essential for understanding the material properties for electronic and photonic applications (Kubicki et al., 2007).
Electrochemical and Electrochromic Properties : Carbazole derivatives are explored for their electrochemical activity and electrochromic properties. These properties are crucial for developing materials for electronic displays and sensors (Hu et al., 2013).
Antimicrobial Activities : 9H-carbazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in medical and pharmaceutical fields (Salih et al., 2016).
Thermoresponsive Properties : Studies on copolymers incorporating 9-(4-Vinylbenzyl)-9H-carbazole reveal thermoresponsive properties, which are useful in developing smart materials and coatings (Lessard et al., 2012).
Bacterial Biotransformation and Pharmacological Applications : Carbazole derivatives are also studied for their transformation by bacterial strains, leading to the production of various hydroxylated metabolites. This transformation is significant for pharmacological applications (Waldau et al., 2009).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which include carbazole compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit enzymes, interact with receptors, or interfere with cellular signaling pathways .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .
Pharmacokinetics
The pharmacokinetic properties of similar indole derivatives have been studied . These studies often involve determining how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The effects of similar indole derivatives have been studied extensively . These effects can vary widely, depending on the specific targets and pathways involved .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds . For example, the presence of certain chemicals in the environment can affect the activity of the compound, and changes in temperature or pH can affect its stability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(4-nitrophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-20(22)14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGXAOCJQUZBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347772 | |
| Record name | 9-(4-Nitrophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16982-76-6 | |
| Record name | 9-(4-Nitrophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 9-(4-Nitrophenyl)-9H-carbazole and how does this relate to its applications?
A1: this compound features a carbazole ring system linked to a nitrobenzene ring. [] This D-π-A structure (Donor-π bridge-Acceptor) is particularly interesting for applications in organic electronics, specifically as a potential component in organic photovoltaic devices. [] The carbazole unit acts as an electron donor, while the nitrobenzene group acts as an electron acceptor. This arrangement facilitates charge transfer upon light absorption, a crucial property for efficient solar cell materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

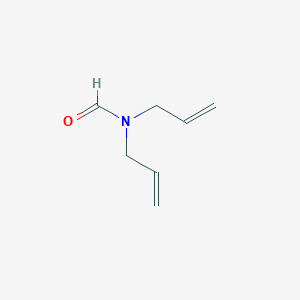


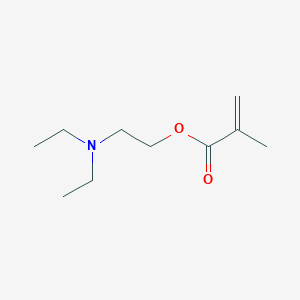
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
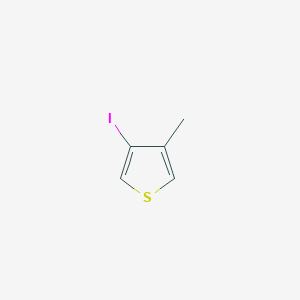
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

